molecular formula C8H14O3 B14513524 1,6-Dimethyl-3,7,9-trioxabicyclo(4,2,1)nonane CAS No. 62759-56-2

1,6-Dimethyl-3,7,9-trioxabicyclo(4,2,1)nonane

Cat. No.: B14513524
CAS No.: 62759-56-2
M. Wt: 158.19 g/mol
InChI Key: KTTTZOFYTIWAKU-UHFFFAOYSA-N
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Description

1,6-Dimethyl-3,7,9-trioxabicyclo(4,2,1)nonane is a bicyclic organic compound characterized by its unique structure, which includes three oxygen atoms and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Dimethyl-3,7,9-trioxabicyclo(4,2,1)nonane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable diol with a formaldehyde source in the presence of an acid catalyst can lead to the formation of the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,6-Dimethyl-3,7,9-trioxabicyclo(4,2,1)nonane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1,6-Dimethyl-3,7,9-trioxabicyclo(4,2,1)nonane has several scientific research applications:

Mechanism of Action

The mechanism by which 1,6-Dimethyl-3,7,9-trioxabicyclo(4,2,1)nonane exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired outcomes. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

62759-56-2

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

1,6-dimethyl-3,7,9-trioxabicyclo[4.2.1]nonane

InChI

InChI=1S/C8H14O3/c1-7-5-9-4-3-8(2,11-7)10-6-7/h3-6H2,1-2H3

InChI Key

KTTTZOFYTIWAKU-UHFFFAOYSA-N

Canonical SMILES

CC12CCOCC(O1)(CO2)C

Origin of Product

United States

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